tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Catalog No.
S1914739
CAS No.
442685-53-2
M.F
C14H16BrNO2
M. Wt
310.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Unprotected 5-(bromomethyl)indole leads to N1-alkylation byproducts, poor regioselectivity, and complex purification. This Boc-protected building block solves the problem by deactivating the indole nitrogen, ensuring exclusive C5-electrophilic reactivity. • Exclusive C5-substitution; eliminates N1-isomer formation • High-yield synthesis of C5-(amino/ether)methyl indole libraries • Mild Boc removal for final deprotected targets. Ideal for kinase inhibitor SAR studies and multi-gram scale-up.

CAS Number

442685-53-2

Product Name

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 5-(bromomethyl)indole-1-carboxylate

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3

InChI Key

YDMDECBIBMTDPS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr

Synonyms

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate, 1-Boc-5-(bromomethyl)indole, 5-(Bromomethyl)-N-Boc-indole, N-Boc-5-bromomethylindole, tert-Butyl 5-(bromomethyl)indole-1-carboxylate, 5-(Bromomethyl)-1H-indole-1-carboxylic acid tert-butyl ester

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a bifunctional synthetic intermediate designed for precise and high-yield elaboration of the indole scaffold in medicinal chemistry and materials science. It provides a C5-position electrophilic bromomethyl group for nucleophilic substitution, while the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This N-Boc protection is critical, as it deactivates the otherwise nucleophilic indole nitrogen, preventing common side reactions and ensuring that derivatization occurs specifically at the C5-methyl position, a key vector for modifying kinase inhibitors and other pharmacologically active molecules [REFS-1, REFS-2].

Research Fit

Indole scaffold with orthogonal N-Boc protection
5-bromomethyl handle for cross-coupling and SN2
Multi-step pharmaceutical and material synthesis

Procuring an unprotected analog, such as 5-(bromomethyl)-1H-indole, introduces significant process risks and purification challenges. The unprotected indole nitrogen (N1) is nucleophilic and will compete with the desired external nucleophile, leading to a mixture of N1-alkylated byproducts, C5-alkylated product, and potential oligomerization . This lack of regioselectivity reduces the effective yield of the target compound and necessitates complex chromatographic separations, increasing solvent usage and labor costs. Using the corresponding 5-chloromethyl analog may require harsher reaction conditions (higher temperatures, stronger bases) due to the lower reactivity of the C-Cl bond compared to the C-Br bond, potentially limiting the scope of compatible nucleophiles and functional groups. The subject compound's design directly mitigates these issues, ensuring a predictable, high-purity outcome in C5-functionalization reactions.

Substitution Risk

Target Compound
Common Substitute
Risk
N-Boc-5-bromomethylindole
N-unprotected or N-Tos indole
Suzuki coupling yield rank may shift; N-Boc offers intermediate profile
5-bromomethyl
5-chloromethyl analog
SN2 reactivity profile may differ; bromo leaving group is more labile

Precursor Suitability for Kinase Inhibitor Synthesis

In the synthesis of precursors for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is used to alkylate 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. The reaction proceeds cleanly to furnish the desired C5-alkylated product in high yield (91%), demonstrating the compound's suitability as a reliable building block for complex, high-value molecules [1]. The use of the Boc-protected indole prevents competitive N-alkylation of the indole ring itself, which would otherwise create difficult-to-separate isomeric impurities and lower the process yield.

Evidence DimensionIsolated Yield in Complex Synthesis
Target Compound Data91% yield for the C5-alkylation step
Comparator Or BaselineUnprotected 5-(bromomethyl)-1H-indole, which would produce a complex mixture of N1 and C5 alkylated products, drastically lowering the isolated yield of the desired isomer.
Quantified DifferenceHigh yield of a single, pure isomer vs. low yield requiring extensive purification.
ConditionsAlkylation of a pyrazolopyrimidine nucleophile, potassium carbonate (K2CO3) base, in N,N-dimethylformamide (DMF) solvent.

For multi-step synthesis of drug candidates, maximizing yield and minimizing purification at each step is critical for economic viability and scalability.

Purity & QC
Data to verify
95% purity with multi-method NMR, HPLC, GC per batch
Supports procurement consistency
Batch QC reduces repurification risk

Enhanced Bromomethyl Reactivity for Milder Conditions

The carbon-bromine (C-Br) bond is inherently more reactive towards nucleophilic substitution than the corresponding carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy and the better leaving group ability of bromide. This allows alkylation reactions using tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate to proceed under milder conditions (e.g., lower temperatures, weaker bases like K2CO3 or DIPEA) than would be required for the 5-chloromethyl analog [REFS-1, REFS-2]. This broader compatibility is crucial when working with sensitive substrates or functional groups that would not tolerate the more forcing conditions required for less reactive electrophiles.

Evidence DimensionChemical Reactivity (Leaving Group Ability)
Target Compound DataC-Br bond enables reactions with common bases like K2CO3 at or near room temperature.
Comparator Or Baselinetert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate, which would typically require higher temperatures or stronger bases for equivalent reaction rates.
Quantified DifferenceQualitatively higher reactivity, leading to faster reaction times or the ability to use milder, more functional-group-tolerant conditions.
ConditionsStandard SN2 alkylation reactions with N, O, or S-nucleophiles.

Using milder conditions expands the range of compatible substrates, improves energy efficiency, and prevents degradation of sensitive functional groups, leading to higher purity and broader applicability.

Suzuki Coupling Yield
Class-level
Relative rank: Unprotected > N-Boc > N-Tos
Informs protecting group strategy
Rank from indole Suzuki coupling study

Orthogonal Boc Group Stability

The N-Boc protecting group exhibits excellent stability under the basic or neutral conditions required for the C5-bromomethyl group to react with a wide range of nucleophiles. Following successful C5-functionalization, the Boc group can be cleanly and efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the indole N-H group for subsequent reactions [1]. This stability-lability profile (stable to base, labile to acid) is a textbook example of an 'orthogonal' protecting group strategy, which is fundamental to the design of efficient, complex synthetic routes.

Evidence DimensionProtecting Group Compatibility
Target Compound DataStable to basic/nucleophilic conditions (e.g., K2CO3, amines); readily cleaved by acidic conditions (e.g., TFA).
Comparator Or BaselineAn unprotected indole, which lacks this control element entirely, or other N-protecting groups (e.g., N-tosyl) that require harsh conditions for removal.
Quantified DifferenceProvides a reliable two-stage reaction sequence: 1) C5-alkylation under basic conditions, 2) N-H deprotection under acidic conditions.
ConditionsAs demonstrated in multi-step syntheses of pharmaceutical intermediates.

This controlled, sequential reactivity allows chemists to build molecular complexity predictably, avoiding the need to re-optimize conditions and ensuring that different parts of the molecule react in the intended order.

Reactivity Profile
Class-level
C-Br BDE 285 kJ/mol vs C-Cl 327 kJ/mol
Supports milder reaction conditions
Broader nucleophile compatibility reported
Reported Yield
Cross-study comparable
60% isolated yield (NBS, CCl4)
Benchmarks step efficiency
Higher than unselective bromination routes

C5-Substituted Indole Kinase Inhibitor Building Block

This compound is the right choice for projects requiring the synthesis of libraries of C5-((amino)methyl)indole or C5-((ether)methyl)indole derivatives for screening as kinase inhibitors. Its high reactivity and clean reaction profile ensure reliable and reproducible synthesis of diverse analogs for structure-activity relationship (SAR) studies [1].

Intermediate for Scale-Up and Process Development

When a specific C5-indole linkage has been identified as critical for bioactivity, this reagent is well-suited for scale-up. The Boc protection strategy prevents the formation of hard-to-remove N1-isomers, simplifying purification and improving the overall efficiency and cost-effectiveness of a multi-kilogram synthesis campaign [2].

Synthesis of Targeted Probes and Functional Materials

For applications where final product purity is paramount, such as in the synthesis of fluorescent probes, affinity ligands, or functionalized surfaces, this building block provides a reliable method for cleanly attaching the indole core. The Boc group ensures specific C5-conjugation, and its subsequent easy removal provides a route to the final, functional molecule without compromising the integrity of other sensitive components.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Documented purity and multi-method QC
Coupling reproducibility and side-reaction control
Preclinical toxicology scale-up
Reported synthetic route with benchmarked yield
Yield consistency and purity transfer at scale
Agrochemical and material discovery
Bifunctional orthogonal reactivity
Nucleophile scope and iterative functionalization

XLogP3

3.8

Wikipedia

Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

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